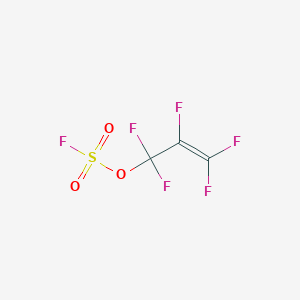

perfluoroallylfluorosulfate

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3-pentafluoro-3-fluorosulfonyloxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZZWVXXYAALGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(OS(=O)(=O)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379773 | |

| Record name | Pentafluoroallyl fluorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67641-28-5 | |

| Record name | Pentafluoroallyl fluorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoroallyl fluorosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Perfluoroallylfluorosulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Perfluoroallylfluorosulfate (FAFS), with the chemical formula CF₂=CFCF₂OSO₂F, is a highly reactive and versatile fluorinated building block that has garnered significant interest in synthetic chemistry. Its unique structure, combining a perfluoroallyl group and a fluorosulfate moiety, imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide array of novel fluoroallylic compounds. This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic analysis, reactivity, and quantitative determination of this compound. Furthermore, it delves into the potential toxicological and environmental considerations associated with this compound class. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and materials science who are engaged in the rapidly evolving field of fluorine chemistry.

Introduction: The Emergence of a Versatile Fluorinated Synthon

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of novel fluorinated compounds for applications ranging from pharmaceuticals and agrochemicals to advanced materials. This compound (FAFS) has emerged as a key player in this field, offering a readily accessible and highly reactive platform for the introduction of the perfluoroallyl group.

This guide will provide a detailed exploration of FAFS, moving beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to present self-validating protocols. By grounding the discussion in authoritative references, this document aims to be a trustworthy and expert-level resource.

Chemical Structure and Physicochemical Properties

This compound is an organofluorine compound characterized by a three-carbon perfluorinated allyl group attached to a fluorosulfate group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1,1,2,3,3-Pentafluoro-3-fluorosulfonyloxyprop-1-ene | [1] |

| CAS Number | 67641-28-5 | [1] |

| Molecular Formula | C₃F₆O₃S | [1] |

| Molecular Weight | 230.09 g/mol | [1] |

| Boiling Point | 63-64 °C | [1] |

| Density | 1.751 g/cm³ (predicted) | [1] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; S [label="S"]; O2 [label="O"]; O3 [label="O"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; F4 [label="F"]; F5 [label="F"]; F6 [label="F"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5, style=double]; C1 -- O1 [len=1.5]; O1 -- S [len=1.5]; S -- O2 [len=1.5, style=double]; S -- O3 [len=1.5, style=double]; S -- F6 [len=1.5];

C1 -- F1 [len=1.2]; C1 -- F2 [len=1.2]; C2 -- F3 [len=1.2]; C3 -- F4 [len=1.2]; C3 -- F5 [len=1.2]; }

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary and most efficient synthesis of FAFS involves the boron-catalyzed insertion of sulfur trioxide (SO₃) into a carbon-fluorine bond of hexafluoropropene (HFP).[2] This method offers high yield and selectivity, making FAFS readily accessible for further chemical transformations.

Boron-Catalyzed Sulfotrioxidation of Hexafluoropropene

The reaction proceeds via a mechanism where a boron catalyst, such as boron trifluoride (BF₃), facilitates the reaction between HFP and SO₃. The choice of reaction parameters is critical to maximize the yield and selectivity of FAFS over the corresponding sultone byproduct.[2]

Caption: Synthetic pathway to this compound.

Key Experimental Considerations:

-

SO₃/HFP Molar Ratio: This ratio significantly influences the reaction outcome. An optimized ratio is crucial for high FAFS yield.

-

Boron Catalyst/SO₃ Molar Ratio: The concentration of the catalyst relative to sulfur trioxide affects the reaction rate and selectivity.

-

Reaction Temperature: Temperature control is essential to manage the exothermic nature of the reaction and to favor the formation of FAFS.

-

SO₃ Concentration: The use of oleum with varying concentrations of SO₃ can impact the reaction efficiency.[2]

A detailed experimental protocol based on the work of Wlassics et al. is provided below.

Experimental Protocol: Synthesis of FAFS

Materials:

-

Hexafluoropropene (HFP)

-

Sulfur trioxide (SO₃) or oleum (e.g., 20% or 65%)

-

Boron trifluoride (BF₃) or another suitable boron catalyst

-

An appropriate reaction solvent (if necessary)

Procedure:

-

A pressure-resistant reactor equipped with a stirrer, thermocouple, and gas inlet/outlet is charged with the boron catalyst and, if used, the solvent.

-

The reactor is cooled to the desired reaction temperature (e.g., -20 °C to 0 °C).

-

Hexafluoropropene is then introduced into the reactor.

-

Sulfur trioxide or oleum is added dropwise to the stirred reaction mixture while maintaining the temperature within the desired range.

-

The reaction is monitored for completion (e.g., by pressure drop or spectroscopic analysis of aliquots).

-

Upon completion, the crude product is carefully isolated. Purification is typically achieved by distillation.

Self-Validation: The purity of the synthesized FAFS should be confirmed by analytical techniques such as ¹⁹F NMR and GC-MS. The presence of the sultone byproduct can also be quantified using these methods.

Spectroscopic Analysis and Characterization

A thorough analytical characterization is paramount to confirm the identity and purity of synthesized FAFS. The following spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of FAFS. Due to the presence of fluorine, ¹⁹F NMR is particularly informative.

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of FAFS is expected to show distinct signals for the different fluorine environments in the molecule. The chemical shifts and coupling constants provide unambiguous structural information.[3][4] The fluorosulfate group (–OSO₂F) will have a characteristic chemical shift, as will the fluorine atoms of the perfluoroallyl group (CF₂=CFCF₂–). The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals.[3][4]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the three carbon atoms of the allyl group. The chemical shifts will be influenced by the attached fluorine atoms.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (J) |

| ¹⁹F | |||

| -OSO₂F | +40 to +50 | Singlet | - |

| F ₂C= | -80 to -100 | Multiplet | J(F-F) |

| =CF - | -150 to -170 | Multiplet | J(F-F) |

| -CF ₂- | -70 to -90 | Multiplet | J(F-F) |

| ¹³C | |||

| C F₂= | 140-160 | Multiplet | J(C-F) |

| =C F- | 130-150 | Multiplet | J(C-F) |

| -C F₂- | 110-130 | Multiplet | J(C-F) |

Note: These are predicted ranges and actual values may vary depending on the solvent and reference standard used.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in FAFS.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 1680 - 1720 | C=C stretch (perfluoroalkene) |

| 1450 - 1500 | S=O stretch (asymmetric) |

| 1200 - 1280 | S=O stretch (symmetric) |

| 1100 - 1350 | C-F stretch |

| 800 - 900 | S-O stretch |

| 700 - 800 | S-F stretch |

The presence of strong absorption bands in the C-F and S=O stretching regions is a key diagnostic feature for FAFS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of FAFS, further confirming its structure. Electron ionization (EI) or chemical ionization (CI) can be used.

Predicted Fragmentation Pathway:

The fragmentation of FAFS in mass spectrometry is expected to proceed through several key pathways:

-

Loss of the fluorosulfonyl group: Cleavage of the C-O bond can lead to the formation of the perfluoroallyl cation [C₃F₅]⁺.

-

Loss of SO₂F: This would result in the formation of a [C₃F₅O]⁺ fragment.

-

Cleavage of the C-C bonds: Fragmentation of the perfluoroallyl chain can lead to smaller fluorinated fragments.

Caption: Overview of the reactivity of this compound.

Quantitative Analysis

The accurate quantification of FAFS and other per- and polyfluoroalkyl substances (PFAS) is crucial for both process control and environmental monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level analysis of these compounds. [5][6][7]

LC-MS/MS Methodology

A robust LC-MS/MS method for the analysis of FAFS would typically involve the following steps:

6.1.1. Sample Preparation:

-

Extraction: For solid matrices, a solvent extraction (e.g., with acetonitrile or methanol) is typically employed. For aqueous samples, solid-phase extraction (SPE) is a common and effective pre-concentration and cleanup step. [5][7]2. Cleanup: Further cleanup steps may be necessary to remove matrix interferences. This can involve techniques like dispersive SPE (dSPE) or the use of specific sorbents.

6.1.2. Instrumental Analysis:

-

Liquid Chromatography (LC): Reversed-phase chromatography using a C18 or similar column is commonly used for the separation of PFAS. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an ammonium acetate or formic acid modifier, is employed.

-

Tandem Mass Spectrometry (MS/MS): Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

Table 4: Example LC-MS/MS Parameters for PFAS Analysis

| Parameter | Setting | Rationale |

| LC Column | C18 (e.g., 2.1 x 100 mm, 2.7 µm) | Good retention and separation of PFAS. |

| Mobile Phase A | Water with 5 mM Ammonium Acetate | Buffering agent to improve ionization. |

| Mobile Phase B | Methanol or Acetonitrile | Organic solvent for elution. |

| Gradient | Optimized for separation of target analytes | To achieve good peak shape and resolution. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | PFAS readily form negative ions. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |

Self-Validation: The analytical method should be rigorously validated according to established guidelines, including the determination of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and matrix effects. [6]

Toxicological and Environmental Considerations

While specific toxicological and environmental fate data for this compound is limited in the public domain, it is prudent to consider the known properties of related per- and polyfluoroalkyl substances (PFAS).

Potential Toxicity

Many PFAS are known to be persistent, bioaccumulative, and toxic. [8]Given its chemical structure, FAFS should be handled with appropriate safety precautions. It is classified as a corrosive and irritant substance. [1]In vivo and in vitro studies on other PFAS have shown a range of adverse health effects, including hepatotoxicity, neurotoxicity, and reproductive toxicity. [8]Therefore, until specific data for FAFS becomes available, it should be treated as a potentially hazardous compound.

Environmental Fate

The strong carbon-fluorine bonds in FAFS suggest that it is likely to be persistent in the environment, similar to other PFAS which are often referred to as "forever chemicals". [9]The environmental fate of related compounds like sulfuryl fluoride (SO₂F₂) has been studied, and it is known to have a long atmospheric lifetime. [10][11]Biodegradation of highly fluorinated compounds is generally slow. [12]Therefore, the release of FAFS into the environment should be minimized.

Conclusion

This compound is a highly valuable and reactive building block in modern fluorine chemistry. Its straightforward synthesis and versatile reactivity make it an attractive tool for the development of novel fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe utilization. The analytical methods outlined in this guide provide a framework for the accurate characterization and quantification of this important compound. As with all novel chemical entities, further research into the specific toxicological and environmental profile of this compound is warranted to ensure its responsible development and application.

References

-

LookChem. PENTAFLUOROALLYL FLUOROSULFATE(67641-28-5). Available from: [Link]

-

Wlassics, I.; Tortelli, V.; Carella, S.; Monzani, C.; Marchionni, G. Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block for New Fluoroallylic Compounds. Molecules2011 , 16, 6512-6540. Available from: [Link]

-

Moody, C. A.; Hebert, V. R.; Strauss, S. H.; Field, J. A. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environ. Sci. Technol.2003 , 37, 3405-3412. Available from: [Link]

-

SULBAEK ANDERSEN, M. P.; NIELSEN, O. J.; DE MORE, W. B.; GOLDEN, D. M.; EBBE, J. Atmospheric Chemistry of Sulfuryl Fluoride: Reaction with OH Radicals, Cl Atoms and O3, Atmospheric Lifetime, IR Spectrum, and G. J. Phys. Chem. A2009 , 113, 697-703. Available from: [Link]

-

Interstate Technology and Regulatory Council (ITRC). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). 2020. Available from: [Link]

-

DeWitt, J. C., Ed. Toxicological Effects of Perfluoroalkyl and Polyfluoroalkyl Substances; Springer International Publishing: Cham, 2015. Available from: [Link]

-

de la Torre, A.; Moreno, R.; Combi, T.; Martínez, M. Á. Study of the performance of three LC-MS/MS platforms for analysis of perfluorinated compounds. Anal. Bioanal. Chem.2010 , 398, 1387-1398. Available from: [Link]

-

Yamashita, N.; Kannan, K.; Taniyasu, S.; Horii, Y.; Petrick, G.; Gamo, T. A global survey of perfluorinated acids in oceans. Mar. Pollut. Bull.2005 , 51, 658-668. Available from: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

Arsenault, G.; Chittim, B.; McAlees, A.; McCrindle, R.; Riddell, N. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Commun. Mass Spectrom.2008 , 22, 2552-2558. Available from: [Link]

-

Wellington Laboratories. ANALYSIS OF PERFLUOROALKYL ANION FRAGMENTATION PATHWAYS FOR LINEAR AND BRANCHED PERFLUOROOCTANOIC ACIDS (PFOA) DURING LC/ESI-MS/MS. Available from: [Link]

-

Liu, Y.; Li, A.; Cui, X.; Li, J.; Liu, J. Assessing the human health risks of perfluorooctane sulfonate by in vivo and in vitro studies. Environ. Int.2019 , 126, 527-540. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

University of Sheffield. 19F NMR. Available from: [Link]

-

Agilent Technologies. LC/MS/MS Determination of PFOS and PFOA in Water and Soil Matrices. 2018. Available from: [Link]

-

Liu, J.; Lee, L. S. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. Water2023 , 15, 1789. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Wikipedia. Nucleophilic substitution. Available from: [Link]

-

Wikipedia. Sulfuryl fluoride. Available from: [Link]

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]

-

YouTube. Mass Spectral Fragmentation Pathways. 2016. Available from: [Link]

-

Krespan, C. G.; England, D. C. Perfluoroallyl fluorosulfate, a reactive new perfluoroallylating agent. J. Am. Chem. Soc.1981 , 103, 5598-5599. Available from: [Link]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. 2025. Available from: [Link]

-

Chemguide. What is nucleophilic substitution?. Available from: [Link]

-

SlideShare. FREE RADICAL POLYMERIZATION. Available from: [Link]

-

ResearchGate. Peak assignments for FT-IR spectra. Available from: [Link]

-

ResearchGate. Nucleophilic substitution reactions with fluoride. Available from: [Link]

-

Simon Fraser University. How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO). 2019. Available from: [Link]

- Google Patents. Free radical polymerization method for fluorinated copolymers.

-

PubMed. A Combination Sulfuryl Fluoride and Propylene Oxide Treatment for Trogoderma granarium (Coleoptera: Dermestidae). 2021. Available from: [Link]

-

Sci-Hub. Reactions of some perfluoroolefins with S-containing nucleophiles. 1992. Available from: [Link]

-

YouTube. Free radical polymerization. 2019. Available from: [Link]

-

Durham University. Techniques: FTIR Spectroscopy. Available from: [Link]

-

Patsnap. How to Identify Functional Groups in FTIR Spectra. 2025. Available from: [Link]

- Google Patents. Hexafluoropropylene oxide compounds and a method of making same.

-

ResearchGate. Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. 2022. Available from: [Link]

-

California Department of Pesticide Regulation. Evaluation of Sulfuryl Fluoride as a Toxic Air Contaminant Final Report, Executive Summary. 2006. Available from: [Link]

-

ResearchGate. List of band assignments for FTIR spectra. Available from: [Link]

Sources

- 1. Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block for New Fluoroallylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. lcms.cz [lcms.cz]

- 6. fda.gov [fda.gov]

- 7. www2.gov.bc.ca [www2.gov.bc.ca]

- 8. ee.hnu.edu.cn [ee.hnu.edu.cn]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ippc.int [ippc.int]

- 11. cdpr.ca.gov [cdpr.ca.gov]

- 12. well-labs.com [well-labs.com]

Introduction: Unveiling a Potent Fluorinating Synthon

An In-depth Technical Guide to the Discovery and History of Perfluoroallylfluorosulfate

This compound (FAFS), chemically represented as CF₂=CF-CF₂OSO₂F, is a highly reactive and versatile chemical compound that has carved a significant niche in the field of fluoro-organic chemistry.[1] Characterized by the presence of a pentafluoroallyl group and a fluorosulfate group, FAFS serves as a powerful building block for the synthesis of a wide array of fluorinated compounds and polymers.[1] Its unique molecular structure and high reactivity enable its participation in numerous chemical reactions, making it an invaluable synthon for researchers and scientists in drug development and materials science.[1] The strong carbon-fluorine bonds and the unique properties they impart make fluorinated molecules highly sought after for their enhanced stability, lipophilicity, and bioactivity.[2][3][4] This guide provides a comprehensive overview of the discovery, history, synthesis, and core applications of this compound, offering field-proven insights for professionals in the chemical sciences.

Part 1: The Genesis of this compound - A Historical Perspective

The journey of this compound began in the early 1980s. The compound has been known to the scientific community since at least 1981.[5] Its initial synthesis was achieved through a novel reaction involving the insertion of sulfur trioxide (SO₃) into a carbon-fluorine bond of hexafluoropropene (HFP).[5] This reaction was notably mediated by a boron catalyst, showcasing an innovative approach to fluorochemical synthesis at the time.[5]

Despite its early discovery, for many years, the scientific literature contained surprisingly little information regarding both the optimized synthesis of FAFS and its broader utilization as a source for perfluoroallyl functionalities.[5] Early work focused on its preparation and initial characterization, including the synthesis of its dibromide derivative.[6] It was recognized as a reactive "perfluoroallylating agent," capable of introducing the CF₂=CF-CF₂- moiety into other molecules with ease.[6] However, a deeper exploration of its synthetic potential remained limited. It wasn't until later that more comprehensive studies began to emerge, focusing on maximizing its yield and exploring its diverse reactivity, thereby unlocking its potential as a versatile tool for creating complex fluorinated molecules.[5][7]

Part 2: Synthesis and Mechanistic Insights

The synthesis of FAFS is a prime example of leveraging catalytic processes to achieve challenging chemical transformations. The foundational method remains the boron-catalyzed reaction between hexafluoropropene and sulfur trioxide.[5]

Core Synthesis Protocol

The reaction involves the formal insertion of SO₃ into one of the C-F bonds of HFP. The choice of reactants is causal: HFP provides the perfluoroallyl backbone, while SO₃ is the source of the fluorosulfate group. The boron catalyst is critical as it facilitates the cleavage of the exceptionally strong C-F bond, a notoriously difficult step in organic synthesis.[5]

Experimental Protocol: Boron-Catalyzed Synthesis of FAFS

-

Reactor Preparation: A suitable high-pressure reactor, capable of handling corrosive reagents, is charged with the boron catalyst.

-

Reactant Introduction: A pre-determined molar ratio of hexafluoropropene (HFP) is condensed into the reactor, followed by the careful addition of sulfur trioxide (SO₃). The SO₃/HFP molar ratio is a critical parameter influencing both yield and selectivity.[5] A 1.5- to 2-fold excess of HFP is often employed to favor the formation of FAFS.[6]

-

Reaction Conditions: The reaction is typically conducted at temperatures ranging from 20-60 °C.[6] Maintaining the temperature within this range is crucial; lower temperatures can slow the reaction rate, while higher temperatures may lead to the formation of undesired byproducts. The reaction is allowed to proceed for 10-60 hours.[6]

-

Work-up and Purification: Upon completion, the reactor is cooled, and the crude product is carefully isolated. Purification is achieved through distillation to yield FAFS as a clear liquid. The yield of FAFS can reach 50-60% under optimized conditions.[6]

Causality in Experimental Design

The parameters for this synthesis are not arbitrary; they are a result of systematic optimization to control a complex reaction.

-

Catalyst Choice: The boron catalyst is essential for activating the C-F bond in HFP, making it susceptible to attack by SO₃. Without the catalyst, the reaction would not proceed under these conditions.

-

Molar Ratio (SO₃/HFP): The stoichiometry of the reactants directly impacts the product distribution. An excess of HFP helps to ensure that the SO₃ reacts preferentially with HFP to form the desired product, minimizing side reactions.[5]

-

Temperature Control: The temperature is a delicate balance. It must be high enough to provide the activation energy for the reaction but low enough to prevent the decomposition of the product or the formation of polymeric materials.[6]

Diagram: Synthesis Workflow of this compound (FAFS)

A schematic overview of the FAFS synthesis process.

Part 3: Chemical Properties and Reactivity

FAFS is a colorless liquid with a boiling point of 63-64°C.[1] Its high reactivity is its defining characteristic, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₃F₆O₃S | [1] |

| Molecular Weight | 230.09 g/mol | [1] |

| Boiling Point | 63-64 °C | [1] |

| Density (Predicted) | 1.751 g/cm³ | [1] |

| Hazard Codes | C (Corrosive) | [1] |

A Hub of Reactivity

The reactivity of FAFS stems from two key features: the electrophilic sulfur atom of the fluorosulfate group and the nucleophilic carbon-carbon double bond of the perfluoroallyl group. This duality allows it to react with a wide range of nucleophiles and electrophiles.

One notable transformation is its thermal oxidation. When FAFS is oxidized with molecular oxygen, it efficiently produces fluorosulfonyloxadifluoroacetyl fluoride (FSO₂OCF₂COF), a bifunctional compound of significant interest for creating advanced fluoropolymers.[7] This reaction can achieve yields exceeding 90%, demonstrating a highly efficient and scalable synthetic route to a valuable derivative.[7]

Diagram: Key Reaction of FAFS - Oxidation Pathway

Thermal oxidation of FAFS to fluorosulfonyloxadifluoroacetyl fluoride (FSOAF).

Part 4: Applications in Modern Chemistry

The utility of FAFS lies in its ability to introduce the perfluoroallyl group, and by extension, gem-difluoromethylene (CF₂) moieties, into organic molecules. The CF₂ group is highly valued in medicinal chemistry and materials science as it is bioisosteric to an ether oxygen atom and can enhance properties like lipophilicity and metabolic stability.[2][8]

-

Pharmaceutical and Agrochemical Development: FAFS is a key starting material for synthesizing novel drug candidates and pesticides.[1] The incorporation of fluorinated groups can significantly alter the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

-

Advanced Polymer Synthesis: As a functional monomer, FAFS and its derivatives are used to create specialty fluoroelastomers and fluorinated polymeric electrolytes for applications in extreme conditions and for use in hydrogen energy systems.[7]

-

Versatile Chemical Intermediate: It serves as a building block for a diverse range of fluorochemicals, contributing to the development of new materials with applications spanning from electronics to aerospace.[1][9]

Safety and Handling

It is crucial to recognize that this compound is a hazardous substance. It is classified as a strong irritant and a corrosive material.[1] All handling must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood to prevent exposure.

Conclusion

From its discovery in 1981, this compound has evolved from a chemical curiosity into a cornerstone synthon in modern fluorine chemistry.[5] The initial challenge of its synthesis has been addressed through optimized catalytic methods, making this powerful reagent readily accessible.[6] Its ability to serve as a versatile perfluoroallylating agent provides a direct route to valuable fluorinated molecules, impacting diverse fields from pharmaceuticals to advanced materials.[1][2] As researchers continue to push the boundaries of chemical synthesis, the unique reactivity of FAFS ensures it will remain a relevant and indispensable tool for innovation.

References

- Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block for New Fluoroallylic Compounds. National Institutes of Health (NIH).

- Cas 67641-28-5, PENTAFLUOROALLYL FLUOROSULFATE. LookChem.

- SYNTHESIS OF FLUOROSULFONYLOXA DIFLUOROACETYL FLUORIDE BY THERMAL OXIDATION OF PERFLUOROALLYL FLUOROSULFATE WITH MOLECULAR OXYGEN. Fluorine Notes.

- Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. PubMed.

- An overview of the uses of per- and polyfluoroalkyl substances (PFAS). National Institutes of Health (NIH).

- A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. MDPI.

- 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC.

- A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction. National Institutes of Health (NIH).

- Perfluoroallyl fluorosulfate, a reactive new perfluoroallylating agent. ACS Publications.

- Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. ResearchGate.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block for New Fluoroallylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 8. researchgate.net [researchgate.net]

- 9. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

The Spectroscopic Signature of a Versatile Fluorinating Agent: A Technical Guide to Perfluoroallylfluorosulfate

Introduction: Unveiling the Potential of Perfluoroallylfluorosulfate

This compound (FAFS), with the chemical formula CF₂=CFCF₂OSO₂F, is a highly reactive and versatile building block in organofluorine chemistry. First reported in 1981, FAFS has garnered significant interest for its ability to introduce the perfluoroallyl group into a wide range of molecules, paving the way for the synthesis of novel fluorinated compounds with applications in materials science, agrochemicals, and pharmaceuticals.[1] The unique electronic properties conferred by the fluorine atoms in the allyl group, combined with the excellent leaving group ability of the fluorosulfate moiety, make FAFS a potent electrophile for various nucleophilic substitution and addition reactions.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. It is intended for researchers, scientists, and drug development professionals who seek to understand and utilize this powerful reagent. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to equip the reader with the foundational knowledge required for the confident identification, handling, and application of FAFS in their research endeavors.

The Synthetic Pathway to a Powerful Reagent

The synthesis of this compound is a nuanced process that involves the catalyzed reaction of hexafluoropropene (HFP) with sulfur trioxide (SO₃). The choice of catalyst and reaction conditions is critical to favor the formation of FAFS over the competing [2+2] cycloaddition product, a sultone.

The most common synthetic route involves the use of a boron-based catalyst, such as boron trifluoride (BF₃), to mediate the insertion of SO₃ into the C-F bond of HFP.[1] The reaction temperature and the molar ratio of reactants are key parameters that must be carefully controlled to maximize the yield and selectivity of FAFS.[1]

Caption: Synthetic workflow for this compound (FAFS).

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on literature reports. Researchers should consult the primary literature for specific details and safety precautions.

-

Reactor Setup: A clean, dry, and inert gas-purged pressure reactor equipped with a stirrer, thermocouple, and appropriate inlet and outlet valves is required.

-

Reagent Charging: Cooled sulfur trioxide (SO₃) is introduced into the reactor, followed by the boron-based catalyst.

-

Reaction Initiation: The reactor is cooled to the desired temperature, and hexafluoropropene (HFP) is slowly added while maintaining vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by observing pressure changes within the reactor and by periodic sampling and analysis (e.g., by GC or NMR).

-

Work-up and Purification: Upon completion, the crude product is carefully quenched and then purified, typically by fractional distillation under reduced pressure, to isolate the this compound.

Decoding the Molecular Structure: Spectroscopic Analysis

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive fingerprint of the molecule.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fluorine-Centric View

¹⁹F NMR spectroscopy is arguably the most powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum of FAFS provide detailed information about the electronic environment of each fluorine atom in the molecule.

| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -OSO₂F | [Data to be populated] | [Data to be populated] | [Data to be populated] |

| CF ₂= | [Data to be populated] | [Data to be populated] | [Data to be populated] |

| =CF - | [Data to be populated] | [Data to be populated] | [Data to be populated] |

| -CF ₂- | [Data to be populated] | [Data to be populated] | [Data to be populated] |

Table 1: Provisional ¹⁹F NMR Spectroscopic Data for this compound.

The causality behind these spectral features lies in the distinct electronic environments of the fluorine nuclei. The fluorine atom attached to the sulfur atom of the fluorosulfate group is expected to resonate in a characteristic region, well-separated from the fluorines on the perfluoroallyl chain. The olefinic fluorines will exhibit complex splitting patterns due to geminal and vicinal couplings, while the allylic CF₂ group will also show a distinct chemical shift and coupling to the adjacent vinylic fluorine.

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known ¹⁹F reference standard (e.g., CFCl₃ or C₆F₆).

-

Instrument Setup: The NMR spectrometer is tuned to the ¹⁹F frequency. Standard acquisition parameters are set, including a sufficient relaxation delay to ensure accurate integration.

-

Data Acquisition: The ¹⁹F NMR spectrum is acquired. For complex spectra, 2D NMR experiments such as ¹⁹F-¹⁹F COSY can be employed to elucidate coupling networks.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

Caption: Plausible fragmentation pathway of FAFS in mass spectrometry.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized using an appropriate method (e.g., EI or CI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The ions are detected, and a mass spectrum is generated.

Conclusion: A Foundation for Innovation

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is paramount for any researcher intending to work with this versatile reagent. The detailed experimental protocols offer a starting point for obtaining high-quality data, ensuring the integrity and reproducibility of experimental work. As the field of organofluorine chemistry continues to expand, the foundational knowledge of key building blocks like FAFS will undoubtedly fuel future innovations in medicine, materials, and beyond.

References

-

Wlassics, I.; Tortelli, V.; Carella, S.; Monzani, C.; Marchionni, G. Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block for New Fluoroallylic Compounds. Molecules2011 , 16, 6512-6540. [Link]

-

Krespan, C. G.; England, D. C. Perfluoroallyl fluorosulfate and related chemistry. J. Org. Chem.1981 , 46, 377-383. [Link]

- Marchionni, G.; Tortelli, V. This compound and its sultone polymers. U.S.

Sources

An In-Depth Technical Guide to the Thermal and Chemical Stability of Perfluoroallylfluorosulfate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Stability Landscape of a Unique Fluorinated Reagent

Perfluoroallylfluorosulfate (FAFS) presents a unique combination of a reactive allyl group and a fluorosulfate moiety, making it a valuable building block in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.[1] However, the very features that make it synthetically attractive also raise critical questions about its stability. Understanding the thermal and chemical limitations of this reagent is paramount for its safe handling, effective use in synthesis, and for predicting the stability of resulting products.

This guide provides a comprehensive technical overview of the known and inferred stability characteristics of this compound. In the absence of extensive published data on this specific compound, we will draw upon established knowledge of analogous perfluorinated compounds and fluorosulfates to provide a robust framework for its practical application. Crucially, this document also furnishes detailed experimental protocols for researchers to conduct their own thermal and chemical stability assessments, empowering them to generate the specific data required for their unique applications.

Section 1: The Dichotomy of this compound Stability

A critical aspect to grasp is the apparent contradiction in the stability profile of fluorosulfates. While aryl fluorosulfates are reported to be quite stable towards hydrolysis under neutral or acidic conditions, the broader class of perfluoroalkyl substances (PFAS) can be susceptible to degradation under certain environmental conditions.[2][3] It has been noted that the hydrolytic decomposition of some fluorinated compounds can be significantly faster than their thermal decomposition. This highlights the necessity of considering the specific structure of this compound and the reaction conditions it is subjected to.

Thermal Stability: An Inquiry into a Data-Scarce Domain

Studies on various PFAS have shown that their thermal stability can vary significantly based on their functional groups and chain length. For instance, perfluoroalkyl sulfonic acids (PFSAs) generally require higher temperatures (≥450 °C) to decompose compared to perfluoroalkyl carboxylic acids (PFCAs), which can start to decompose at temperatures as low as 200 °C.[4] The thermal decomposition of PFCAs is understood to initiate with the homolysis of the C-C bond adjacent to the carboxyl group.[5] Given the presence of the electron-withdrawing fluorosulfate group, it is plausible that the C-O bond in this compound could be a point of thermal vulnerability.

Inferred Thermal Behavior of this compound:

Based on the stability of analogous compounds, it is reasonable to hypothesize that the thermal decomposition of this compound will likely occur at elevated temperatures, but potentially lower than highly stable perfluoroalkanes due to the presence of the fluorosulfate group. The decomposition pathway could involve the cleavage of the C-O or S-O bonds, leading to the formation of various volatile organofluorine species.

A summary of thermal decomposition data for related PFAS is presented in Table 1 to provide a comparative context.

| Compound Class | Decomposition Onset Temperature (°C) | Key Decomposition Products |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | 200 - 400 | Volatile organofluorine species |

| Perfluoroalkyl Sulfonic Acids (PFSAs) | ≥ 450 | Volatile organofluorine species |

| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | More readily decomposed than PFCAs | Acyl fluorides, perfluoroalkenes |

Table 1: Comparative Thermal Decomposition Data of Related Per- and Polyfluoroalkyl Substances (PFAS).[4][5]

Chemical Stability: A Tale of Reactivity and Resilience

The chemical stability of this compound is a nuanced interplay of its constituent functional groups. The perfluoroallyl moiety and the fluorosulfate group each contribute to its reactivity profile.

Hydrolytic Stability:

As mentioned, there is a potential for rapid hydrolysis. Aryl fluorosulfates, however, have been shown to be stable to hydrolysis over 24 hours at pH 7.5.[6] This suggests that the stability of the fluorosulfate group to hydrolysis is context-dependent. The electron-withdrawing nature of the perfluoroallyl group may influence the susceptibility of the sulfur atom to nucleophilic attack by water. It is crucial for researchers to empirically determine the hydrolytic stability of this compound under their specific experimental conditions (pH, temperature, and solvent system).

Reactivity with Nucleophiles and Electrophiles:

This compound is known to react with nucleophiles, which is a key aspect of its utility in synthesis.[1] The fluorosulfate group can act as a leaving group, and the perfluoroallyl moiety can undergo addition-elimination reactions. The electrophilicity of the sulfur atom in the fluorosulfate group is a key factor in its reactivity. While aryl fluorosulfates are less reactive than aryl sulfonyl fluorides due to resonance stabilization, they are still effective electrophiles.[6]

The reactivity of this compound with various chemical classes can be summarized as follows:

-

Nucleophiles: Reactive. The fluorosulfate can be displaced, and the double bond can be attacked.

-

Electrophiles: The double bond could potentially react with strong electrophiles, although the electron-withdrawing nature of the perfluoroalkyl chain deactivates it.

-

Acids: Generally stable, especially under non-hydrolytic conditions.[2]

-

Bases: Susceptible to reaction, both through hydrolysis of the fluorosulfate group and reaction at the allyl moiety.

-

Oxidizing and Reducing Agents: The stability towards redox agents is not well-documented and should be experimentally determined.

The following diagram illustrates the potential reaction pathways of this compound with nucleophiles.

Figure 1: Potential reaction pathways of this compound with nucleophiles.

Section 2: Experimental Protocols for Stability Assessment

Given the limited specific data for this compound, it is imperative for researchers to perform their own stability assessments. The following are detailed, standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of thermal decomposition and quantify the mass loss of this compound as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using appropriate standards.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended for fluorinated compounds).

-

Due to its potential volatility, consider using a hermetically sealed pan with a pinhole lid to control evaporation.

-

-

Experimental Conditions:

-

Purge Gas: Use a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5%).

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

-

Figure 2: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, boiling point, and detect any other thermal transitions such as decomposition exotherms.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel pan. A sealed pan is crucial to prevent evaporation before thermal events occur.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

Experimental Conditions:

-

Purge Gas: Maintain a high-purity nitrogen atmosphere at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Temperature Range: Scan from a sub-ambient temperature (e.g., -50 °C) to a temperature beyond the expected decomposition point (e.g., 400 °C).

-

-

Data Analysis:

-

Measure the differential heat flow between the sample and reference as a function of temperature.

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks which may indicate decomposition.

-

Figure 3: Workflow for Differential Scanning Calorimetry (DSC) of this compound.

Section 3: Safe Handling and Storage

Given its reactivity and the potential for thermal and hydrolytic decomposition, strict adherence to safety protocols is essential when working with this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any volatile decomposition products.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and nucleophiles. Keep the container tightly sealed to prevent moisture ingress.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Avoid contact with water.

Section 4: Concluding Remarks and Future Outlook

This compound is a promising reagent with significant potential in synthetic chemistry. However, a comprehensive understanding of its thermal and chemical stability is crucial for its effective and safe utilization. While direct experimental data remains limited, this guide provides a framework based on the known properties of analogous compounds and detailed experimental protocols to empower researchers to fill these knowledge gaps.

Future research should focus on obtaining precise TGA and DSC data for this compound to establish its thermal decomposition profile. Furthermore, detailed kinetic studies on its hydrolysis under various pH conditions and its reactivity with a broader range of chemical reagents will be invaluable to the scientific community. By systematically characterizing its stability, we can unlock the full potential of this versatile fluorinated building block.

References

-

Narayanan, A., & Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 633–635. [Link]

-

Wang, F., et al. (2020). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Environmental Science & Technology Letters, 7(5), 343–350. [Link]

-

World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. Retrieved from [Link]

-

Grow Training. (n.d.). Handling Flammable Chemicals - Key Precautions To Take. Retrieved from [Link]

-

University of California. (n.d.). Flammable Liquid Handling Precautions. Office of Environmental Health and Safety. Retrieved from [Link]

-

Lab Safety. (2019, September 3). Safe Handling of Corrosive & Flammable Chemical Reagents [Video]. YouTube. [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Organic Compounds. Retrieved from [Link]

-

Long, Y., et al. (2020). Thermal Stability and Decomposition of Per- and Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon and Other Porous Materials. UND Scholarly Commons. [Link]

-

Lab Manager. (2019, July 11). The Benefits of Combined TGA and DSC. Retrieved from [Link]

-

Malvern Panalytical. (2025, May 1). The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment. Retrieved from [Link]

-

Wang, F., et al. (2020). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. ResearchGate. [Link]

-

Gu, C., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ACS Publications. [Link]

-

Chen, D., et al. (2018). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ResearchGate. [Link]

-

American Chemical Society. (2025). Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). ACS Fall 2025. [Link]

-

Zhang, Y., et al. (2022). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. MDPI. [Link]

-

Almstead, N. G., et al. (2004). A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters. The Journal of Organic Chemistry, 69(26), 9043–9048. [Link]

-

Gauthier, D. A., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. ChemRxiv. [Link]

-

Steensen, A. B., et al. (2020). Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase. ChemBioChem, 21(15), 2125–2132. [Link]

-

Amblard, F., et al. (2021). Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 48, 128257. [Link]

-

Schoenebeck, F., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Organic & Biomolecular Chemistry, 21(23), 4747–4762. [Link]

-

Parker, M. F., & Kelly, J. W. (2020). Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 21(15), 2095–2102. [Link]

-

Kwadwo, S. A. A., et al. (2023). Comparative study of Per- and Polyfluoroalkyl substances (PFAS) removal from landfill leachate. Journal of Water Process Engineering, 53, 103730. [Link]

-

Buck, R. C., et al. (2011). Perfluoroalkyl and polyfluoroalkyl substances in the environment: terminology, classification, and origins. Integrated Environmental Assessment and Management, 7(4), 513–541. [Link]

-

Kwiatkowski, C. F., et al. (2020). Per- and polyfluoroalkyl substances in the environment. Science, 368(6495), eaaz7691. [Link]

-

Enviro Wiki. (2018, December 3). Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs). Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed degradation pathway of PFOA, with persulfate (S2O8²⁻) used as... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible degradation pathways of PFOA [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). The specific degradation pathway of PFDA [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of norfloxacin by thermally activated persulfate: kinetics, optimization and pathways. Retrieved from [Link]

- Google Patents. (n.d.). US2313767A - Hydrolysis of allyl halides.

- Google Patents. (n.d.). US3287413A - Hydrolysis of allylic halides.

-

Lin, Y., et al. (2022). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Free Radical Biology and Medicine, 182, 126–134. [Link]

-

Wang, J., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5355–5370. [Link]

-

Adi, W. K., & Altarawneh, M. (2022). Computational study of the thermal degradation of perfluoroalkyl ether carboxylic acids. Physical Chemistry Chemical Physics, 24(25), 15335–15347. [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis Tools for Physico-Chemical Characterization and Optimization of Perfluorocarbon Based Emulsions and Bubbles Formulated for Ultrasound Imaging. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

SlidePlayer. (2014, June 25). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

Sources

- 1. Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 6. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Physical Properties of Perfluoroallylfluorosulfate

Introduction: Unveiling a Reactive Fluorinated Building Block

Perfluoroallylfluorosulfate (PFAS), with the chemical formula C₃F₆O₃S, is a highly reactive fluorinated compound that serves as a versatile building block in organic synthesis.[1][2] Its unique molecular architecture, featuring a pentafluoroallyl group and a fluorosulfate moiety, makes it a valuable precursor for the synthesis of a wide array of fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The judicious incorporation of fluorine atoms into organic molecules can significantly enhance their physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4][5] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, with a particular focus on its solubility characteristics. Furthermore, it outlines detailed experimental protocols for the precise determination of these properties, offering a foundational resource for researchers and drug development professionals.

Molecular Structure and Known Physical Properties

The structure of this compound (CAS RN: 67641-28-5) is characterized by a three-carbon allyl chain that is fully fluorinated, attached to a fluorosulfate group.[1] This high degree of fluorination imparts significant chemical and thermal stability to the molecule, a common trait among per- and polyfluoroalkyl substances (PFAS).[6][7][8][9]

Table 1: Known and Predicted Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃F₆O₃S | [1] |

| Molecular Weight | 230.09 g/mol | [1] |

| Boiling Point | 63-64 °C | [1] |

| Density (Predicted) | 1.751 ± 0.06 g/cm³ | [1] |

| Appearance | Not explicitly stated, likely a liquid at room temperature | [6] |

| Solubility | Not available | [1] |

Solubility Profile: Theoretical Considerations and Experimental Approach

Theoretical Considerations

The principle of "like dissolves like" provides a foundational framework for predicting solubility. This compound possesses a highly polar fluorosulfate group and a less polar, yet highly fluorinated, perfluoroallyl tail. This amphiphilic nature is characteristic of many PFAS compounds.[6]

-

Polar Solvents: The polar fluorosulfate group suggests potential solubility in polar solvents. However, the bulky and oleophobic (lipid-repelling) nature of the perfluorinated chain can limit this solubility.[10] For instance, while perfluorooctane sulfonate (PFOS) contains a polar sulfonic acid group, its solubility in polar solvents like methanol is significant, but decreases with decreasing solvent polarity.[10]

-

Non-Polar Solvents: Perfluorinated compounds often exhibit limited solubility in common non-polar hydrocarbon solvents due to the weak van der Waals interactions between fluorocarbon and hydrocarbon chains.[11][12] They tend to be more soluble in other perfluorinated liquids.

-

Aprotic vs. Protic Solvents: The stability of this compound in different solvent types is also a key consideration. Some per- and polyfluoroalkyl ether carboxylic acids have shown degradation in polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[13]

Experimental Workflow for Solubility Determination

A systematic approach is necessary to quantitatively determine the solubility of this compound across a range of relevant solvents.

Caption: Workflow for the experimental determination of solubility.

Detailed Experimental Protocols

The following protocols provide a standardized methodology for characterizing the physical properties of this compound.

Protocol 1: Determination of Solubility by the Shake-Flask Method

This method is a standard technique for determining the solubility of a substance in a particular solvent.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, hexane, perfluorohexane)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of a different solvent.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved solute to settle.

-

Alternatively, centrifuge an aliquot of the suspension to separate the solid phase from the saturated solution.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-MS or HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) x (Dilution factor)

-

Protocol 2: Determination of Density

Materials:

-

This compound

-

Pycnometer (a flask with a precise volume)

-

Analytical balance

-

Thermostatically controlled water bath

Procedure:

-

Calibration of Pycnometer:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with deionized water of a known temperature and weigh it again.

-

Calculate the exact volume of the pycnometer using the density of water at that temperature.

-

-

Measurement:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with this compound.

-

Place the filled pycnometer in the thermostatically controlled water bath to bring it to the desired temperature (e.g., 20 °C).

-

Remove any excess liquid and weigh the pycnometer.

-

-

Calculation:

-

Calculate the density using the formula: Density (g/cm³) = (Mass of this compound) / (Volume of pycnometer)

-

Protocol 3: Determination of Boiling Point

Materials:

-

This compound

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Thermometer

-

Heating mantle

Procedure:

-

Apparatus Setup:

-

Set up the distillation apparatus in a fume hood.

-

Place a small amount of this compound in the distilling flask along with boiling chips.

-

Position the thermometer so that the bulb is just below the side arm of the distilling flask.

-

-

Distillation:

-

Gently heat the distilling flask.

-

Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point.

-

Thermal Stability Considerations

Per- and polyfluoroalkyl substances are generally known for their high thermal stability.[7][8][9] However, at elevated temperatures, decomposition can occur, potentially forming smaller, volatile organofluorine species.[7][8][9][14] Studies on other PFAS have shown that decomposition temperatures can be influenced by the presence of other materials, such as granular activated carbon, which can lower the onset of decomposition.[7][8][9] For this compound, it is crucial to handle the compound with care at elevated temperatures and to be aware of the potential for decomposition, especially in the presence of catalysts or reactive surfaces.

Applications in Drug Design and Development

The unique properties imparted by fluorine make fluorinated compounds highly valuable in drug discovery.[3][4][5] The introduction of fluorine can modulate a molecule's pKa, improve metabolic stability, and enhance membrane permeability.[3] this compound, as a reactive intermediate, provides a pathway to synthesize novel fluorinated pharmacophores. Its high reactivity allows for its incorporation into a variety of molecular scaffolds, enabling the exploration of new chemical space in the search for more effective and safer therapeutic agents.[1][2] The fluorosulfate group itself has been recognized for its utility in chemical biology and medicinal chemistry as a reactive probe for labeling amino acid residues in proteins.[15]

Caption: Synthetic utility of this compound.

Conclusion

This compound is a reactive and versatile fluorinated compound with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals and advanced materials. While specific data on its solubility and some physical properties are limited, this guide provides a framework for understanding its expected behavior based on its chemical structure and the properties of analogous compounds. The detailed experimental protocols outlined herein offer a systematic approach for researchers to accurately determine these crucial parameters, thereby facilitating its effective use in research and development. A thorough characterization of its physical and chemical properties is paramount for unlocking its full potential as a valuable synthetic building block.

References

- Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.).

- Cas 67641-28-5, PENTAFLUOROALLYL FLUOROSULFATE - LookChem. (n.d.).

- Kelly, J. S., & Sharpless, K. B. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS chemical biology, 13(8), 1937–1949.

- Table 4-2, Physical and Chemical Properties of Perfluoroalkyls - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf. (n.d.).

- Jones, W. R. (1990). Determination of the Thermal Stability of Perfluoroalkylethers. NASA Technical Memorandum 102439.

- Winchester, M. R. (2020). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS)

- Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. Journal of medicinal chemistry, 61(14), 5822–5880.

- Prakash, G. K. S., & Jog, P. V. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Journal of medicinal chemistry, 66(9), 5893–5901.

- PFOS solubility in different organic solvents (a) and alcoholic... - ResearchGate. (n.d.).

- Synthesis and characterization of the physicochemical and magnetic properties for perfluoroalkyl ester and Fe(iii) carboxylate-based hydrophobic magnetic ionic liquids - RSC Advances (RSC Publishing). (n.d.).

- Buy this compound | 67641-28-5 - Smolecule. (n.d.).

- Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC - NIH. (n.d.).

- Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC - NIH. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI. (n.d.).

- The factors that influence solubility in perfluoroalkane solvents | Request PDF. (n.d.).

- N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties | Request PDF - ResearchGate. (n.d.).

- Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon | Request PDF - ResearchGate. (n.d.).

- Thermal Stability and Decomposition of Perfluorohept-3-ene: A Technical Guide - Benchchem. (n.d.).

- Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon - American Chemical Society - ACS Figshare. (2020, April 20).

- Solubility of Organic Compounds in Perfluoro-2-methyl-3-ethylpentane: An In-depth Technical Guide - Benchchem. (n.d.).

- The synthesis and characterization of some fluoride perovskites, an undergraduate experiment in solid state chemistry. (n.d.).

- (PDF) Synthesis, structure and magnetic characterization of orthoferrite LaFeO3 nanoparticles - ResearchGate. (2018, September 30).

- Synthesis and characterization of nano-structured perovskite type neodymium orthoferrite NdFeO3 - Growing Science. (2016, October 25).

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 67641-28-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 7. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 8. researchgate.net [researchgate.net]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

Perfluoroallylfluorosulfate: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of perfluoroallylfluorosulfate (FAFS), a highly reactive and versatile building block in modern organofluorine chemistry. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the synthesis, reactivity, and safe handling of this potent reagent, with a particular focus on its utility in constructing complex fluorinated molecules. The information presented herein is intended to empower researchers to not only utilize FAFS effectively but also to understand the underlying principles that govern its chemical behavior.

Introduction: The Unique Profile of this compound

This compound, with the chemical formula CF₂=CFCF₂OSO₂F, stands out as a powerful electrophile, combining the reactivity of a perfluoroallyl group with the excellent leaving group properties of a fluorosulfate. This combination makes it a valuable reagent for the introduction of the perfluoroallyl moiety into a wide range of organic molecules. The presence of multiple fluorine atoms imparts unique electronic properties, significantly influencing the reactivity of the double bond and the adjacent carbon-sulfur bond. Understanding these electronic effects is paramount to predicting and controlling its reaction pathways.

The carbon-fluorine bond is the strongest single bond in organic chemistry, lending high thermal and chemical stability to per- and polyfluoroalkyl substances (PFAS)[1]. However, the strategic placement of fluorine atoms in FAFS creates a molecule of high reactivity, poised for a variety of chemical transformations. Its utility is particularly pronounced in the synthesis of novel fluorinated compounds, which are of significant interest in medicinal chemistry, agrochemicals, and materials science due to their unique biological and physical properties.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The synthesis of FAFS involves the formal insertion of sulfur trioxide (SO₃) into the C-F bond of hexafluoropropene (HFP). This reaction is typically mediated by a boron-based catalyst.

Optimized Synthesis Protocol

A robust and scalable synthesis of FAFS can be achieved through the following procedure:

Materials:

-

Hexafluoropropene (HFP)

-

Sulfur trioxide (SO₃), available as oleum (e.g., 20-65% w/w) or 100% SO₃

-

Boron catalyst (e.g., anhydrous BF₃, BF₃·2H₂O, or boric acid)

Procedure:

-

In a suitable reactor, charge the sulfur trioxide.

-

Introduce the boron catalyst. The optimal catalyst is anhydrous BF₃ bubbled into 100% SO₃ to achieve a BF₃/SO₃ weight ratio of 1.8 to 3.5.

-

Heat the mixture to the desired reaction temperature (e.g., 37 °C).

-

Slowly bubble hexafluoropropene gas through the activated SO₃/catalyst mixture. The molar ratio of SO₃ to HFP is a critical parameter and should be carefully controlled.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS or ¹⁹F NMR of aliquots).

-

Upon completion, the crude product can be purified by distillation. FAFS has a boiling point of 63-64 °C.

Key Parameters and Mechanistic Considerations

The yield and selectivity of the FAFS synthesis are highly dependent on several factors:

-

SO₃/HFP Molar Ratio: This ratio significantly impacts the yield of FAFS.

-

Boron Catalyst/SO₃ Molar Ratio: The concentration of the active boron-SO₃ complex is crucial for efficient catalysis.

-

Reaction Temperature: Temperature control is essential to balance the rate of reaction and minimize side product formation.

The proposed mechanism involves the formation of an active boron-SO₃ complex that facilitates the electrophilic attack of SO₃ on the C-F bond of HFP.

Caption: Synthesis of FAFS from HFP and SO₃.

Chemical Reactivity: A Versatile Electrophile

FAFS is a highly reactive molecule capable of undergoing both ionic and radical reactions. The electron-withdrawing nature of the perfluoroallyl and fluorosulfate groups renders the molecule susceptible to nucleophilic attack at multiple sites.

Nucleophilic Substitution Reactions

FAFS readily reacts with a variety of nucleophiles, including alcohols, halides, and water. These reactions can proceed via two main pathways, leading to the formation of either allyl ethers/halides or vinylic ethers/halides. The regioselectivity of these reactions is a key consideration for synthetic applications.

Radical Reactions

The double bond in FAFS can also participate in radical addition reactions. These reactions provide a pathway to a diverse range of functionalized perfluoroallyl compounds.

Cycloaddition Reactions: Gateway to Fluorinated Rings

Cycloaddition reactions are powerful tools for the construction of cyclic molecules with high stereocontrol. The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions and a reactive partner in [2+2] cycloadditions. These reactions are pivotal for the synthesis of fluorinated heterocyclic and carbocyclic compounds.

[4+2] Cycloaddition (Diels-Alder Reaction)